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molecular formula C8H8N2S B1388815 6-(Aminomethyl)benzothiazole CAS No. 499770-92-2

6-(Aminomethyl)benzothiazole

Cat. No. B1388815
M. Wt: 164.23 g/mol
InChI Key: FCGXLCNBWYIEAA-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

Intermediate T was prepared from methyl benzo[d]thiazole-6-carboxylate (T-2) following similar procedures for synthesizing intermediate D from D-2, as described above. MS (m/z): 165 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([C:10](OC)=O)[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.Cl.S1C2C=C[N:20]=CC=2C=C1CN>>[S:1]1[C:5]2[CH:6]=[C:7]([CH2:10][NH2:20])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)OC
Step Two
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=2C=NC=CC21)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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